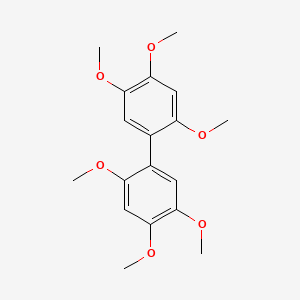

2,2',4,4',5,5'-Hexamethoxybiphenyl

Description

Structure

3D Structure

Properties

CAS No. |

1702-67-6 |

|---|---|

Molecular Formula |

C18H22O6 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

1,2,4-trimethoxy-5-(2,4,5-trimethoxyphenyl)benzene |

InChI |

InChI=1S/C18H22O6/c1-19-13-9-17(23-5)15(21-3)7-11(13)12-8-16(22-4)18(24-6)10-14(12)20-2/h7-10H,1-6H3 |

InChI Key |

DLFXWDJAIBAVOY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C2=CC(=C(C=C2OC)OC)OC)OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 ,4,4 ,5,5 Hexamethoxybiphenyl

Oxidative Coupling Approaches and Mechanistic Considerations

Oxidative coupling reactions are a cornerstone in the synthesis of biaryl compounds, where a carbon-carbon bond is formed between two aromatic rings. For 2,2',4,4',5,5'-hexamethoxybiphenyl, these methods typically involve the coupling of two molecules of a 1,2,4-trimethoxybenzene (B152335) derivative.

Ullmann Coupling and its Variants for Biphenyl (B1667301) Linkage Formation

The Ullmann reaction is a classic and enduring method for the synthesis of symmetrical biaryl compounds through the copper-catalyzed coupling of aryl halides. organic-chemistry.orgwikipedia.org In its traditional form, the reaction requires high temperatures, often exceeding 200°C, and an excess of copper metal. organic-chemistry.org The synthesis of 2,2',4,4',5,5'-hexamethoxybiphenyl via this route would employ the homocoupling of a halogenated 1,2,4-trimethoxybenzene, such as 5-iodo- or 5-bromo-1,2,4-trimethoxybenzene.

The reaction mechanism has been extensively studied, and while it can vary, it is generally believed to proceed through the formation of an organocopper intermediate. wikipedia.org A proposed pathway involves the oxidative addition of the aryl halide to a copper(I) species, followed by a subsequent reaction with a second aryl halide molecule and reductive elimination to forge the new aryl-aryl bond. organic-chemistry.org The reactivity of the aryl halide precursor is critical, with the typical trend following the carbon-halogen bond dissociation energy: Aryl-I > Aryl-Br >> Aryl-Cl. kyoto-u.ac.jprsc.org

Modern advancements have introduced variants that operate under milder conditions. These often utilize soluble copper catalysts supported by ligands such as diamines, acetylacetonate, or amino acids, which can lower the required reaction temperature. wikipedia.orgmdpi.comresearchgate.net Another innovation is the development of photocatalytic Ullmann coupling, which can proceed via a radical-based mechanism. kyoto-u.ac.jp

| Ullmann Coupling Variant | Catalyst/Promoter | Typical Conditions | Key Mechanistic Feature |

| Classic Ullmann | Copper powder | >200°C, polar solvents | Formation of organocopper intermediate wikipedia.org |

| Ligand-Assisted Ullmann | Soluble Cu(I) or Cu(II) salts with ligands (e.g., diamines, amino acids) | Milder temperatures (e.g., 50-100°C) | Ligand facilitates catalyst turnover mdpi.comresearchgate.net |

| Photocatalytic Ullmann | TiO₂ with metal nanoparticles (e.g., Pd/Au) | UV irradiation, ambient temperature | Generation of aryl radical intermediate kyoto-u.ac.jp |

Oxidative Dimerization of Trimethoxybenzene Precursors

An alternative to pre-halogenated precursors is the direct oxidative dimerization of 1,2,4-trimethoxybenzene. This approach is conceptually straightforward, involving the removal of two hydrogen atoms (one from each ring at the 5-position) and the formation of a C-C bond. Such reactions often rely on strong oxidizing agents, typically transition metal salts.

The mechanism is thought to involve a one-electron oxidation of the electron-rich trimethoxybenzene ring to form a radical cation. chemicalbook.com Two of these radical cations can then dimerize to form the biphenyl linkage. This type of transformation is well-documented for phenolic compounds, where oxidative coupling is a key step in the biosynthesis and chemical synthesis of many natural products. researchgate.net In a related context, experiments involving the reaction of 1,3,5-trimethoxybenzene (B48636) with a high-valent nickel complex demonstrated C-C bond-forming reductive elimination, highlighting the capacity of transition metals to mediate such couplings. umich.edu

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) for Biphenyl Scaffolds

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for constructing biaryl scaffolds. gre.ac.ukresearchgate.net It involves the cross-coupling of an organoboron compound, typically a boronic acid, with an organohalide, catalyzed by a palladium(0) complex in the presence of a base. researchgate.netnih.gov

For the synthesis of 2,2',4,4',5,5'-hexamethoxybiphenyl, the Suzuki-Miyaura reaction could be implemented through a cross-coupling strategy. This would involve the reaction of a halogenated precursor, such as 5-bromo- or 5-iodo-1,2,4-trimethoxybenzene, with 2,4,5-trimethoxyphenylboronic acid.

The catalytic cycle is well-established and proceeds through three key steps: kochi-tech.ac.jp

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the biphenyl product and regenerating the palladium(0) catalyst.

The reaction is highly efficient and tolerant of a wide array of functional groups, which is a significant advantage when dealing with the multiple methoxy (B1213986) groups present in the target molecule. kochi-tech.ac.jp Various palladium sources, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), can be employed, often in combination with phosphine (B1218219) ligands like SPhos that enhance catalytic activity. rsc.orgmdpi.com

Other Transition Metal-Mediated Syntheses

While palladium is the most common catalyst for this type of transformation, other transition metals can also mediate the formation of biaryl linkages. nih.gov Nickel-catalyzed coupling reactions, for example, are a well-known alternative and can be considered a variant of the Ullmann reaction. organic-chemistry.orgwikipedia.org Nickel catalysts can be particularly effective for coupling sterically hindered substrates. acs.org The development of transition-metal-mediated reactions has been crucial in expanding the scope of organic synthesis, allowing for the creation of complex molecules under increasingly mild conditions. nih.govresearchgate.net

Precursor Design and Functionalization Strategies

Halogenated Anisoles and Boronic Acids as Building Blocks

The primary building blocks for the synthesis of 2,2',4,4',5,5'-hexamethoxybiphenyl via cross-coupling reactions are halogenated anisole (B1667542) derivatives and boronic acids.

Halogenated Anisoles : For Ullmann and Suzuki-Miyaura couplings, a halogenated derivative of 1,2,4-trimethoxybenzene serves as the electrophilic coupling partner. The most common precursors are 5-bromo-1,2,4-trimethoxybenzene and 5-iodo-1,2,4-trimethoxybenzene. The choice of the halogen is significant, as the rate of oxidative addition to the metal catalyst is typically much faster for iodides than for bromides. rsc.org

Boronic Acids : 2,4,5-trimethoxyphenylboronic acid is the key nucleophilic partner in the Suzuki-Miyaura reaction. Boronic acids are valued in organic synthesis because they are generally crystalline solids that are stable and easy to handle. researchgate.netnih.gov They are typically synthesized by reacting an organolithium or Grignard reagent (formed from the corresponding aryl halide) with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic workup. orgsyn.org An alternative, modern approach is the direct, palladium-catalyzed borylation of an aryl halide using a diboron (B99234) reagent. acs.orgresearchgate.net

| Precursor Type | Example Compound | Role in Synthesis | Common Synthetic Route |

| Halogenated Anisole | 5-Iodo-1,2,4-trimethoxybenzene | Electrophilic partner in Ullmann or Suzuki-Miyaura coupling | Electrophilic halogenation of 1,2,4-trimethoxybenzene |

| Aryl Boronic Acid | 2,4,5-Trimethoxyphenylboronic acid | Nucleophilic partner in Suzuki-Miyaura coupling | Reaction of the corresponding Grignard reagent with trimethyl borate, followed by hydrolysis orgsyn.org |

Regioselective Methoxylation and Demethoxylation Approaches

The precise arrangement of six methoxy groups on the biphenyl scaffold of 2,2',4,4',5,5'-Hexamethoxybiphenyl necessitates highly controlled synthetic methods. Regioselective methoxylation and demethoxylation are critical strategies to achieve the desired substitution pattern, often by directing the reaction to specific positions on the aromatic rings.

One effective strategy for regioselective oxyfunctionalisation of electron-rich biphenyls involves a halogenation-methoxylation sequence. researchgate.net In this approach, specific positions on the biphenyl core are first selectively halogenated, typically using reagents like N-bromosuccinimide (NBS). The introduced halogen then serves as a handle for a subsequent nucleophilic substitution with a methoxide (B1231860) source, installing the methoxy group at the desired location. This method provides a reliable pathway to control the placement of methoxy groups on the biphenyl structure. researchgate.net

Another advanced technique is the direct C-H methoxylation of aryl compounds. For instance, a palladium/norbornene (Pd/NBE) catalyzed ortho-C–H methoxylation has been developed for aryl halides. nih.gov This method utilizes a polarity-reversed N,N-bissulfonylmethoxyamine as the methoxylating agent, enabling the direct installation of a methoxy group at the position adjacent (ortho) to a halide. nih.gov Such a strategy could be instrumental in the synthesis of polysubstituted aryl ethers by allowing for sequential, position-specific functionalization. nih.gov

Conversely, regioselective demethoxylation allows for the synthesis of specific polymethoxybiphenyls from more highly methoxylated precursors. The cleavage of aryl methyl ethers can be achieved with high selectivity depending on the reagents and the electronic and steric environment of the methoxy groups. Reagents such as (CH3)3SiI (trimethylsilyl iodide) and L-Selectride have been used for the regioselective reduction and cleavage of methoxy groups on biphenyl structures. researchgate.net The choice of reagent is crucial as it can be tailored to target specific methoxy groups based on their position on the biphenyl rings. researchgate.net

Green Chemistry Principles in Hexamethoxybiphenyl Synthesis

The application of green chemistry principles to the synthesis of 2,2',4,4',5,5'-Hexamethoxybiphenyl aims to reduce the environmental impact by focusing on sustainable solvents, optimized reaction conditions, and more efficient, recyclable catalysts. These principles are particularly relevant to the coupling reactions, such as the Ullmann or Suzuki reactions, commonly used to form the central biphenyl C-C bond.

Solvent Selection and Reaction Condition Optimization

The choice of solvent is a cornerstone of green synthesis. Traditional syntheses of biphenyls, such as the Ullmann reaction, have often employed high-boiling polar aprotic solvents like dimethylformamide (DMF) or nitrobenzene. thermofisher.com However, these solvents pose significant environmental and safety concerns. Research has shifted towards identifying greener alternatives. Non-polar solvents such as toluene (B28343) and o-xylene (B151617) have been successfully used in copper-catalyzed O-arylation reactions, a key step in forming related ether linkages. arkat-usa.org More recently, deep eutectic solvents (DES) have emerged as highly promising green reaction media. frontiersin.orgnih.gov These solvents, often composed of biodegradable components like choline (B1196258) chloride and glycerol, are not only environmentally benign but can also be recycled along with the catalyst and base. frontiersin.orgnih.gov

| Solvent Type | Examples | Typical Reaction | Advantages | Disadvantages/Concerns | Citation |

|---|---|---|---|---|---|

| Traditional Polar Aprotic | Dimethylformamide (DMF), Nitrobenzene | Ullmann Coupling | High solubility for reactants | Toxicity, high boiling point, difficult to remove | thermofisher.com |

| Non-Polar Aromatic | Toluene, Xylene | Ullmann Coupling | Lower toxicity than DMF/nitrobenzene | Petroleum-derived, volatile organic compounds (VOCs) | arkat-usa.org |

| Deep Eutectic Solvents (DES) | Choline Chloride/Glycerol, Choline Chloride/Urea | Ullmann Coupling | Low toxicity, biodegradable, recyclable, low cost | Higher viscosity, potential for lower reaction rates | frontiersin.orgnih.gov |

| Water | H₂O | Suzuki Coupling | Safest solvent, inexpensive, non-flammable | Poor solubility for many organic substrates | researchgate.net |

Optimizing reaction conditions is another critical aspect of green synthesis, aiming to maximize yield and minimize energy consumption and waste. whiterose.ac.uk This involves the systematic adjustment of parameters such as temperature, reaction time, and stoichiometry of reagents. whiterose.ac.uknih.gov For example, while classic Ullmann reactions required high temperatures (>100°C), the use of activated copper can allow for lower temperatures. thermofisher.com In the synthesis of dihydrobenzofuran neolignans, optimization efforts successfully reduced the required reaction time from 20 hours to just 4 hours by carefully selecting the solvent and oxidant concentration, without a significant loss in conversion or selectivity. scielo.br Modern approaches may employ algorithmic methods like Bayesian optimization to more efficiently explore the parameter space and identify optimal conditions, outperforming traditional one-factor-at-a-time adjustments. nih.govrsc.org

Catalyst Development for Enhanced Sustainability

The catalyst is a key leverage point for improving the sustainability of biphenyl synthesis. The focus has been on two main areas: replacing expensive and scarce precious metal catalysts with more abundant alternatives and developing heterogeneous catalysts that can be easily recovered and reused. nih.govtandfonline.com

Palladium has been a dominant catalyst in C-C coupling reactions like the Suzuki-Miyaura coupling. nih.govresearchgate.net To enhance sustainability, research has focused on immobilizing palladium nanoparticles on various supports. These heterogeneous catalysts, such as palladium on graphene oxide (Pd/GO), fullerene-supported PdCl2, or Pd nanoparticles on mesoporous materials, show high catalytic activity and can be recycled for multiple reaction cycles with minimal loss of performance. researchgate.netresearchgate.netrsc.org

Furthermore, there is a significant push to replace palladium with more earth-abundant and less toxic first-row transition metals. nih.gov Iron, in particular, is considered an excellent substitute due to its low cost and low toxicity. nih.gov Iron-catalyzed Suzuki-Miyaura cross-coupling reactions have been developed for biphenyl synthesis. nih.gov Similarly, nickel and copper, while historically used in stoichiometric amounts under harsh conditions, have seen a revival in catalytic applications. nih.govrsc.org Modern protocols enable copper-catalyzed Ullmann couplings to proceed under milder conditions, sometimes even without the need for additional ligands or in the absence of traditional solvents. frontiersin.orgrsc.org

| Catalyst System | Reaction Type | Key Advantages | Example | Citation |

|---|---|---|---|---|

| Homogeneous Palladium | Suzuki-Miyaura | High activity and selectivity | Pd(PPh₃)₄ | nih.gov |

| Heterogeneous Palladium | Suzuki-Miyaura, C-H Activation | Recyclable, reduced metal leaching | Pd supported on graphene oxide or fullerenes | researchgate.netresearchgate.netrsc.org |

| Iron-based Catalysts | Suzuki-Miyaura | Low cost, earth-abundant, low toxicity | Iron salt complexes | nih.gov |

| Copper-based Catalysts | Ullmann Coupling | Inexpensive, abundant, ligand-free protocols available | CuI | thermofisher.comfrontiersin.orgrsc.org |

| Nickel-based Catalysts | Kumada, Negishi Coupling | Higher activity for certain substrates vs. Pd | NiCl₂(dppp) | nih.gov |

Molecular Structure and Conformational Analysis of 2,2 ,4,4 ,5,5 Hexamethoxybiphenyl

X-ray Crystallographic Studies and Solid-State Conformation

X-ray crystallography provides a detailed snapshot of the molecule's conformation in the solid state, revealing key structural parameters such as inter-ring dihedral angles, the orientation of methoxy (B1213986) groups, and the nature of intermolecular forces that govern the crystal packing.

| Compound Series | Dihedral Angle Variation | Influencing Factors |

| Three-atom bridged biaryls | ~10° | Intramolecular steric and geometric forces, intermolecular crystal packing forces |

Analysis of Methoxy Group Planarity and Torsional Behavior

The orientation of the six methoxy groups relative to the phenyl rings significantly impacts the molecule's electronic properties and steric profile. In the crystal structure of a related compound, 4'-(2-methoxyphenyl)-2,2':6',2''-terpyridine, the methoxyphenyl ring is notably twisted away from the central pyridine (B92270) ring, with a dihedral angle of 48.93 (4)°. nih.gov This twisting is a common feature in sterically hindered molecules, where substituents adopt non-planar conformations to minimize steric strain. The planarity and torsional angles of the methoxy groups in 2,2',4,4',5,5'-hexamethoxybiphenyl would similarly be influenced by the steric hindrance imposed by the adjacent methoxy groups and the biphenyl (B1667301) core.

Crystal Packing and Intermolecular Interactions (e.g., Van der Waals)

The arrangement of molecules in a crystal is dictated by a variety of intermolecular interactions. nih.gov Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions, which include van der Waals forces, hydrogen bonds, and π-π stacking. nih.gov In the crystal structure of 4,4'-dimethoxy-2,2'-bipyridine, neighboring molecules are linked by C–H···N interactions, forming a two-dimensional sheet structure. researchgate.net Furthermore, C–H···π interactions and π-π stacking with a centroid-centroid distance of 3.6655 (15) Å contribute to a three-dimensional network. researchgate.net Similarly, in the crystal of bis(2-amino-4-methylpyrimidinium) hexachlorodicuprate(II), N–H⋯Cl and C–H⋯π interactions are crucial for the stability of the crystalline structure. researchgate.net For 2,2',4,4',5,5'-hexamethoxybiphenyl, it is expected that a combination of van der Waals forces and potentially weak C-H···O interactions would play a significant role in the crystal packing.

| Interaction Type | Example Compound | Observed Features |

| C–H···N Interactions | 4,4'-dimethoxy-2,2'-bipyridine | Formation of a 2D sheet structure |

| C–H···π Interactions | 4,4'-dimethoxy-2,2'-bipyridine | Links molecules into a 3D network |

| π–π Stacking | 4,4'-dimethoxy-2,2'-bipyridine | Centroid-centroid distance of 3.6655 (15) Å |

| N–H⋯Cl and C–H⋯π | Bis(2-amino-4-methylpyrimidinium) hexachlorodicuprate(II) | Ensure crystalline building stability |

Solution-Phase Conformations through Spectroscopic Techniques

In solution, molecules are dynamic and can adopt a range of conformations. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide valuable insights into the conformational dynamics and structural features of 2,2',4,4',5,5'-hexamethoxybiphenyl in the solution phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a powerful tool for studying the dynamic properties of molecules in solution over a wide range of timescales. nih.gov It can provide information on the interconversion between different conformers, even those that are transient and sparsely populated. nih.gov By analyzing chemical shifts, coupling constants, and relaxation data, it is possible to map the energy landscape of a molecule and understand its conformational preferences. columbia.edu For instance, NMR has been used to show that proteins can exchange between multiple conformations of similar free energies, and these dynamics can be crucial for their function. nih.gov While specific NMR studies on the conformational dynamics of 2,2',4,4',5,5'-hexamethoxybiphenyl were not identified in the search results, the principles of NMR analysis would be applicable to understanding the rotational barriers around the biphenyl linkage and the conformational flexibility of the methoxy groups in solution.

Vibrational Spectroscopy (IR, Raman) for Structural Features

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, which are sensitive to its structure and bonding. ksu.edu.saencyclopedia.pub These techniques are complementary, with IR spectroscopy being more sensitive to polar bonds and functional groups, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. ksu.edu.sa The vibrational frequencies observed in the IR and Raman spectra are determined by the arrangement of atoms and the forces between them. ksu.edu.sa Analysis of the vibrational spectra of 2,2',4,4',5,5'-hexamethoxybiphenyl would provide information on the stretching and bending vibrations of the C-C, C-O, and C-H bonds, as well as the phenyl rings. esisresearch.orgnih.gov Changes in the vibrational frequencies can indicate changes in conformation or intermolecular interactions. For example, a red-shift in a stretching frequency can indicate a weakening of the corresponding bond. esisresearch.org

| Spectroscopic Technique | Information Provided |

| Infrared (IR) Spectroscopy | Sensitive to polar bonds (e.g., C-O) and functional group vibrations. |

| Raman Spectroscopy | Sensitive to non-polar, symmetric bonds (e.g., C-C bonds of the phenyl rings). |

In-Depth Analysis of 2,2',4,4',5,5'-Hexamethoxybiphenyl Remains Elusive in Scientific Literature

Despite extensive searches of scientific databases and computational chemistry literature, specific theoretical and computational studies focusing solely on the molecular structure, conformational analysis, and electronic properties of 2,2',4,4',5,5'-Hexamethoxybiphenyl are not publicly available. Therefore, a detailed article based on the requested outline with specific research findings and data tables cannot be generated at this time.

The study of substituted biphenyls is a significant area of chemical research, particularly concerning their conformational behavior, which arises from restricted rotation around the central carbon-carbon single bond. This rotation is often hindered by the presence of bulky substituents at the ortho positions, leading to a phenomenon known as atropisomerism, where rotational isomers can be stable and isolable. For a molecule like 2,2',4,4',5,5'-Hexamethoxybiphenyl, the methoxy groups at the 2 and 2' positions are expected to create substantial steric hindrance, influencing the molecule's preferred dihedral angle and rotational energy barrier.

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for investigating these properties. DFT calculations could provide insights into the optimized geometries of different conformers, their relative energies, and the transition states connecting them. Similarly, molecular dynamics simulations would be instrumental in exploring the landscape of rotational isomerism and the dynamics of interconversion between different conformational states. Furthermore, quantum chemical characterizations could elucidate the electronic properties of the molecule, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, which are crucial for understanding its reactivity and potential applications.

However, the absence of specific published research on 2,2',4,4',5,5'-Hexamethoxybiphenyl means that any discussion on these topics would be purely speculative and could not be supported by citable, peer-reviewed data. The generation of a scientifically accurate and authoritative article, as requested, is contingent on the availability of such primary research.

While general principles of conformational analysis of substituted biphenyls are well-established, applying them to this specific molecule without dedicated computational studies would not meet the required standard of scientific rigor. Future research initiatives may focus on this and similar compounds, at which point a detailed analysis as outlined could be compiled.

Reactivity and Derivatization Pathways of 2,2 ,4,4 ,5,5 Hexamethoxybiphenyl

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are profoundly influenced by the substituents present on the ring. wikipedia.orglibretexts.org

The 2,2',4,4',5,5'-hexamethoxybiphenyl molecule possesses two benzene (B151609) rings, each bearing three methoxy (B1213986) (-OCH₃) groups. Methoxy groups are potent activating groups due to their ability to donate electron density to the ring via resonance. wikipedia.org They are also strongly ortho, para-directing. In this specific substitution pattern, the 2, 4, and 5 positions are occupied. The only available positions for electrophilic attack are the 3, 3', 6, and 6' positions.

Given the directing effects of the methoxy groups:

The methoxy group at C2 directs ortho to C3 and para to C6.

The methoxy group at C4 directs ortho to C3.

The methoxy group at C5 directs ortho to C6 and para to C2 (which is the biaryl linkage).

Therefore, electrophilic attack is strongly directed towards the C3 and C6 positions on each ring. The electron density from all three methoxy groups converges to activate these positions, making the molecule highly susceptible to electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed under mild conditions. masterorganicchemistry.com However, the steric hindrance from the adjacent methoxy groups, particularly the group at C2, may influence the relative rates of substitution at the C3 versus the C6 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating Influence | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C3 / C3' | Activated by C2-OCH₃ (ortho) and C4-OCH₃ (ortho) | Moderate (from C2-OCH₃ and C4-OCH₃) | Highly favored site of substitution |

| C6 / C6' | Activated by C2-OCH₃ (para) and C5-OCH₃ (ortho) | High (from C5-OCH₃ and the adjacent phenyl ring) | Less favored site of substitution compared to C3 |

Functional Group Transformations of Methoxy Moieties (e.g., Demethylation)

The six methoxy groups on the biphenyl core are not merely passive directors of electrophilic substitution; they are also reactive functional groups that can be transformed. The most significant transformation is demethylation, the cleavage of the methyl-oxygen bond to yield a hydroxyl group (-OH). This reaction is crucial as it converts the hexamethoxybiphenyl into its corresponding hexahydroxy derivative, [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol (HDP), a polyphenol with significant antioxidant and redox properties. mdpi.com

The demethylation of aryl methyl ethers is a common transformation in organic synthesis, often accomplished using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Given the presence of multiple methoxy groups, complete demethylation would require harsh conditions and a sufficient excess of the demethylating agent.

The resulting polyphenol, HDP, is a key component in the development of functional materials. For instance, it has been incorporated into polyvinyl alcohol (PVA) hydrogels to create O₂-responsive biosensors. The hydroxyl groups impart high polarity and facilitate physical crosslinking through hydrogen bonding. mdpi.com

Regioselective Halogenation and Subsequent Cross-Coupling

Regioselective halogenation of the activated biphenyl core can be achieved using various halogenating agents. For electron-rich aromatic systems, reagents like N-halosuccinimides (NXS, where X = Cl, Br, I) are often effective under mild conditions, sometimes in polar solvents like fluorinated alcohols which can enhance regioselectivity. nih.gov

Based on the analysis in section 4.1, halogenation would be expected to occur preferentially at the C3 and C3' positions. It may be possible to achieve mono-, di-, or even tetra-halogenation by controlling the stoichiometry of the halogenating agent.

Once halogenated, these derivatives of hexamethoxybiphenyl become valuable substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Hiyama couplings. researchgate.netresearchgate.net These reactions forge new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of complex, highly functionalized biphenyl structures. For example, a 3-bromo-2,2',4,4',5,5'-hexamethoxybiphenyl could be coupled with an arylboronic acid (Suzuki reaction) to introduce a new aryl substituent at the C3 position. The ability to perform sequential cross-couplings on polyhalogenated substrates offers a powerful strategy for building complex molecular architectures. researchgate.net

Table 2: Potential Cross-Coupling Reactions of Halogenated Hexamethoxybiphenyl

| Coupling Reaction | Coupling Partner | Catalyst (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki | Organoboron Reagent (e.g., R-B(OH)₂) | Palladium complex (e.g., Pd(PPh₃)₄) | C-C |

| Stille | Organostannane Reagent (e.g., R-SnBu₃) | Palladium complex | C-C |

| Hiyama | Organosilicon Reagent (e.g., R-Si(OR')₃) | Palladium complex | C-C |

| Buchwald-Hartwig | Amine (R₂NH) | Palladium complex | C-N |

Oxidative Transformations and Cyclization Pathways

The electron-rich nature of the hexamethoxybiphenyl system and its corresponding hexaphenol (B75136) derivative makes them susceptible to oxidative transformations. While the hexamethoxy compound itself is relatively stable, its demethylated analogue, [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol (HDP), is readily oxidized. mdpi.com

Under oxidizing conditions, such as exposure to molecular oxygen, the hydroxyl groups of HDP can be converted into quinone moieties. mdpi.com This redox activity is central to its function in biosensors, where the oxidation state changes in response to the local environment, altering the material's electrochemical properties. This transformation from a hydroquinone-type structure to a quinone is a key oxidative pathway for the core biphenyl structure after functional group transformation.

Intramolecular cyclization reactions could also be envisaged, particularly from derivatized forms of hexamethoxybiphenyl. For instance, if functional groups capable of intramolecular reaction were introduced at the C3 and C3' positions, a subsequent cyclization could lead to a rigid, fused ring system. While specific examples for this exact molecule are not prominent in the literature, oxidative cyclization is a known pathway for other functionalized biphenyls to form dibenzofuran (B1670420) or related heterocyclic structures, often mediated by transition metal catalysts or strong oxidizing agents. masterorganicchemistry.com

Mechanistic Investigations of Key Derivatization Reactions

The primary derivatization pathway, electrophilic aromatic substitution, proceeds through the well-established SEAr mechanism. wikipedia.org

Formation of the Sigma Complex: The π-system of one of the electron-rich aromatic rings attacks an electrophile (E⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring, with significant charge density residing on the carbons ortho and para to the point of attack. The presence of three electron-donating methoxy groups on each ring provides substantial stabilization to this cationic intermediate, thus accelerating the reaction rate. wikipedia.org

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the ring, completing the substitution.

For the demethylation of the methoxy groups with reagents like BBr₃, the mechanism involves the Lewis acidic boron atom coordinating to the oxygen of the methoxy group. This is followed by a nucleophilic attack of a bromide ion on the methyl group (an SN2 reaction), releasing the methyl bromide and forming a borate (B1201080) ester, which is subsequently hydrolyzed to yield the phenol.

The mechanism of palladium-catalyzed cross-coupling reactions is more complex, generally involving a catalytic cycle of:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halogenated hexamethoxybiphenyl.

Transmetalation: The organic group from the coupling partner (e.g., the organoboron compound in a Suzuki reaction) is transferred to the palladium center.

Reductive Elimination: The two organic fragments are coupled together and eliminated from the palladium center, regenerating the palladium(0) catalyst.

2,2 ,4,4 ,5,5 Hexamethoxybiphenyl As a Precursor in Complex Molecular Synthesis

Synthesis of Biphenylene (B1199973) and Dibenzofuran (B1670420) Derivatives

The rigid biphenyl (B1667301) core of 2,2',4,4',5,5'-hexamethoxybiphenyl makes it an important precursor for the synthesis of biphenylene and dibenzofuran derivatives. These classes of compounds are of significant interest due to their presence in natural products and their potential applications in materials science.

Intramolecular cyclization reactions are a common strategy to form the fused ring systems of biphenylenes and dibenzofurans from biphenyl precursors. For instance, pathogen attack in certain plants leads to the formation of biphenyl and dibenzofuran phytoalexins, which are defense compounds. nih.gov While direct synthesis from 2,2',4,4',5,5'-hexamethoxybiphenyl is a specific pathway, the general formation of these structures from biphenyls highlights the foundational role of the biphenyl unit. nih.gov The synthesis of dibenzofuran derivatives, which are heterocyclic aromatic compounds, often starts from biphenyl precursors that undergo cyclization to form the central furan (B31954) ring. ekb.egresearchgate.net The methoxy (B1213986) groups on the hexamethoxybiphenyl can influence the reactivity and regioselectivity of these cyclization reactions, and can be converted to other functional groups to facilitate the desired transformations.

Role in the Construction of Chiral Ligands and Auxiliaries

The development of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer chiral compounds. Axially chiral biphenyls are a privileged class of ligands, and 2,2',4,4',5,5'-hexamethoxybiphenyl can serve as a scaffold for their construction.

The synthesis of C2-symmetric chiral N,N'-dioxide ligands, for example, can be achieved from readily available starting materials and these ligands are effective in a variety of asymmetric reactions. rsc.org The strategic placement of substituents on the biphenyl core is crucial for inducing high levels of stereocontrol. rsc.orgnih.gov By modifying the methoxy groups of 2,2',4,4',5,5'-hexamethoxybiphenyl or by incorporating it into a larger chiral framework, new ligands can be designed. The steric bulk and electronic properties of the methoxy groups can be fine-tuned to optimize the performance of the resulting chiral catalysts in asymmetric transformations. nih.govnih.gov Research has shown that adjusting the substituent groups at various positions on the biphenyl ring system can lead to more efficient ligands and catalysts for asymmetric synthesis. nih.gov

Preparation of Multi-Ring Systems and Polyaromatic Compounds

Polyaromatic hydrocarbons (PAHs) and other multi-ring systems are of great interest due to their unique electronic and photophysical properties, which make them suitable for applications in optoelectronic devices. researchgate.net The biphenyl unit of 2,2',4,4',5,5'-hexamethoxybiphenyl can be a building block for the synthesis of larger, more complex aromatic systems.

The formation of five-membered rings fused to aromatic systems is a key strategy in the synthesis of various PAHs. rsc.org While specific examples starting directly from 2,2',4,4',5,5'-hexamethoxybiphenyl are not detailed in the provided context, the general principles of PAH synthesis often involve the annulation of additional rings onto a pre-existing aromatic core. The methoxy groups on the biphenyl can be used as directing groups or can be transformed into other functionalities to facilitate these ring-forming reactions. The synthesis of complex PAHs, such as those containing four or more fused rings, often requires multi-step synthetic sequences where biphenyl derivatives can play a crucial role as intermediates. researchgate.netresearchgate.net

Formation of Polymeric Precursors and Materials Science Intermediates

The field of materials science is constantly in search of new monomers and precursors for the development of advanced polymers with tailored properties. The rigid and functionalizable nature of 2,2',4,4',5,5'-hexamethoxybiphenyl makes it a candidate for the synthesis of novel polymeric materials.

The biphenyl unit can be incorporated into the backbone of polymers to enhance their thermal stability and mechanical properties. The methoxy groups can be demethylated to yield hydroxyl groups, which can then be used as points for polymerization or for further functionalization of the resulting polymer. This approach allows for the creation of polymers with specific functionalities, such as those with chelating properties or with tailored electronic characteristics. The development of such polymers is crucial for applications in areas like membrane technology, high-performance plastics, and organic electronics.

Design and Synthesis of Inositol Polyphosphate Surrogates and Analogues

Inositol polyphosphates are a critical class of second messengers involved in cellular signaling. The synthesis of analogues and surrogates of these molecules is essential for studying their biological roles and for the development of potential therapeutic agents. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's elemental composition. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments like Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR), or Time-of-Flight (TOF) analyzers can measure mass-to-charge ratios (m/z) with high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the calculation of a unique elemental formula from the measured mass, effectively distinguishing between compounds that may have the same nominal mass but different atomic makeups. nih.gov

For 2,2',4,4',5,5'-Hexamethoxybiphenyl, HRMS analysis would be used to verify its molecular formula, C₁₈H₂₂O₆. By comparing the experimentally measured accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or M⁺˙) with the theoretically calculated mass, the molecular formula can be confirmed with high confidence. This step is fundamental in the characterization process, preceding more detailed structural analysis by other spectroscopic methods. The required resolving power for such an analysis would be selected to ensure adequate mass accuracy, potentially 35,000 FWHM or higher, depending on the complexity of the sample matrix. nih.gov

Table 1: Theoretical HRMS Data for 2,2',4,4',5,5'-Hexamethoxybiphenyl

| Ion Species | Molecular Formula | Calculated m/z |

| [M]⁺ | C₁₈H₂₂O₆ | 334.14164 |

| [M+H]⁺ | C₁₈H₂₃O₆⁺ | 335.14946 |

| [M+Na]⁺ | C₁₈H₂₂NaO₆⁺ | 357.13141 |

| [M+K]⁺ | C₁₈H₂₂KO₆⁺ | 373.10534 |

Advanced NMR Techniques for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution and the solid state. emerypharma.com While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, advanced multi-dimensional techniques are required for the complete and unambiguous assignment of complex structures like 2,2',4,4',5,5'-Hexamethoxybiphenyl.

Two-dimensional (2D) NMR experiments distribute spectral information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei within the molecule. wikipedia.orgmnstate.edu For 2,2',4,4',5,5'-Hexamethoxybiphenyl, a combination of COSY, HSQC, and HMBC experiments would be essential to confirm the substitution pattern and connectivity.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. emerypharma.com In the target molecule, COSY would show correlations between the aromatic protons on each ring (H-3/H-3' and H-6/H-6'), confirming their adjacency. Due to the molecule's symmetry, only two distinct aromatic proton signals would be expected.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). wikipedia.org This allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum. It would be used to correlate the aromatic H-3/H-3' and H-6/H-6' protons to their respective carbon atoms (C-3/C-3' and C-6/C-6') and the methoxy (B1213986) protons to their corresponding methoxy carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 2,2',4,4',5,5'-Hexamethoxybiphenyl

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations from Protons |

| 1, 1' | - | ~115 | - |

| 2, 2' | - | ~150 | - |

| 3, 3' | ~6.6 | ~98 | C-1, C-2, C-4, C-5 |

| 4, 4' | - | ~152 | - |

| 5, 5' | - | ~145 | - |

| 6, 6' | ~7.0 | ~114 | C-1, C-2, C-4, C-5 |

| 2-OCH₃ | ~3.8 | ~56 | C-2 |

| 4-OCH₃ | ~3.9 | ~56 | C-4 |

| 5-OCH₃ | ~3.85 | ~56 | C-5 |

Note: Predicted values are estimates based on substituent effects for methoxy-substituted benzene (B151609) rings.

Solid-State NMR (SSNMR) is a powerful technique for characterizing materials in their crystalline or amorphous solid forms. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by factors such as the chemical shift anisotropy (CSA) and dipolar couplings, which provide rich information about the local electronic environment, molecular conformation, and intermolecular packing in the crystal lattice. nih.gov

For 2,2',4,4',5,5'-Hexamethoxybiphenyl, SSNMR would be particularly useful for:

Identifying Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct SSNMR spectra due to variations in molecular packing and conformation. SSNMR can detect and characterize unique polymorphs. nih.gov

Conformational Analysis: The dihedral angle between the two phenyl rings is a key conformational feature of biphenyls. In the solid state, this angle is fixed within the crystal lattice. SSNMR can provide insights into this conformation, which may differ from the averaged conformation observed in solution.

Characterizing Non-Crystalline Samples: SSNMR can be applied to materials that are not amenable to single-crystal X-ray diffraction, such as microcrystalline powders or amorphous solids.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental for both the purification of synthesized compounds and the assessment of their purity. The choice of technique depends on the compound's volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds like 2,2',4,4',5,5'-Hexamethoxybiphenyl. researchgate.net The compound is dissolved in a suitable solvent and injected into a high-pressure stream of liquid (mobile phase) that passes through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte and any impurities between the two phases.

A typical method for purity analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A UV detector would be suitable for detection, given the aromatic nature of the compound. By integrating the area of the peak corresponding to the main compound and any impurity peaks, the purity can be quantified, often to levels below 0.1%.

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient; Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. nih.gov It is suitable for compounds that are volatile and thermally stable enough to be vaporized without decomposition. Given its molecular weight and multiple methoxy groups, 2,2',4,4',5,5'-Hexamethoxybiphenyl should have sufficient volatility for GC analysis, likely at elevated oven temperatures.

In a GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. oiv.int Separation is achieved based on the compound's boiling point and interactions with the column's stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented, producing a characteristic mass spectrum that serves as a chemical fingerprint for identification. This technique is highly sensitive and excellent for detecting and identifying volatile impurities. nih.gov

Table 4: Example GC-MS Method Parameters for Impurity Profiling

| Parameter | Condition |

| Column | Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at ~1-2 mL/min |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Start at 150 °C, ramp at 10 °C/min to 300 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

X-ray Diffraction for Absolute Configuration and Detailed Geometric Parameters

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like 2,2',4,4',5,5'-Hexamethoxybiphenyl, a single-crystal X-ray diffraction study would provide definitive information on its molecular conformation, including the torsion angle between the two phenyl rings, and the specific arrangement of the six methoxy groups. This technique is also the gold standard for determining the absolute configuration of chiral molecules.

However, a comprehensive search of crystallographic databases and the scientific literature did not yield any published crystal structure for 2,2',4,4',5,5'-Hexamethoxybiphenyl. While studies on other substituted biphenyls exist, such as for 4,4'-dimethoxy-1,1'-biphenyl, this data is not transferable. Without experimental crystallographic data, it is not possible to provide the unit cell parameters, space group, or detailed geometric parameters such as bond lengths and angles for 2,2',4,4',5,5'-Hexamethoxybiphenyl.

A hypothetical data table for such an analysis would include:

| Crystallographic Parameter | Value |

| Empirical Formula | C₁₈H₂₂O₆ |

| Formula Weight | 334.36 |

| Crystal System | [Not Available] |

| Space Group | [Not Available] |

| Unit Cell Dimensions | a = [N/A] Å, b = [N/A] Å, c = [N/A] Å |

| α = [N/A]°, β = [N/A]°, γ = [N/A]° | |

| Volume | [N/A] ų |

| Z | [N/A] |

| Density (calculated) | [N/A] g/cm³ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic compounds like biphenyls, the absorption bands are typically associated with π → π* transitions of the conjugated system. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings. The methoxy groups in 2,2',4,4',5,5'-Hexamethoxybiphenyl are expected to act as auxochromes, influencing the energy of these transitions and likely causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl (B1667301).

Despite the theoretical expectations, a specific, published UV-Vis spectrum for 2,2',4,4',5,5'-Hexamethoxybiphenyl with defined absorption maxima (λmax) and corresponding molar absorptivities (ε) could not be located in the available literature. General information on the UV spectra of other methoxy-substituted biphenyls, such as 4-methoxybiphenyl, is available but does not provide the specific data for the hexamethoxy derivative. nih.gov

A representative data table for UV-Vis spectral data would appear as follows:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| [e.g., Ethanol] | [Not Available] | [Not Available] | π → π |

| [e.g., Cyclohexane] | [Not Available] | [Not Available] | π → π |

Future Research Directions and Broader Academic Implications

Exploration of Novel Synthetic Routes with Improved Atom Economy and Selectivity

The current synthesis of polysubstituted biphenyls often relies on classical coupling reactions that may suffer from low atom economy, generating stoichiometric amounts of waste byproducts. nih.gov The concept of atom economy, a cornerstone of green chemistry, seeks to maximize the incorporation of atoms from reactants into the final desired product. libretexts.orgacs.org Future research should prioritize the development of new synthetic methodologies for 2,2',4,4',5,5'-Hexamethoxybiphenyl that align with these principles.

Key research avenues include:

Catalytic Cross-Coupling Reactions: Moving beyond traditional methods to catalytic cycles that minimize waste.

Direct C-H Arylation: Investigating methods that directly couple two molecules of 1,2,4-trimethoxybenzene (B152335), which would represent a highly atom-economical route.

Multicomponent Reactions: Designing one-pot procedures where multiple starting materials combine to form the target molecule with high efficiency. researchgate.net

The benefits of achieving high atom economy are substantial, leading to less waste, reduced reliance on finite resources, and more sustainable industrial processes. savemyexams.com Comparing potential synthetic routes highlights the advantages of modern, greener approaches.

Table 1: Comparison of Synthetic Route Efficiency Concepts

| Feature | Traditional Synthesis (e.g., Ullmann) | Green Synthesis (e.g., C-H Activation) |

|---|---|---|

| Atom Economy | Often low due to stoichiometric coupling agents and byproducts. | Potentially high, approaching 100% in ideal cases. savemyexams.com |

| Reaction Steps | Can be multi-step, involving pre-functionalization. | Often fewer steps, reducing resource consumption. savemyexams.com |

| Waste Generation | Significant, including metal salts and organic byproducts. | Minimal, with water sometimes being the only byproduct. |

| Catalyst | Often requires stoichiometric or excess copper. | Uses catalytic amounts of precious or earth-abundant metals. |

Success in this area would not only provide an efficient pathway to 2,2',4,4',5,5'-Hexamethoxybiphenyl but also contribute valuable strategies to the synthesis of other complex poly-substituted aromatic compounds.

Development of Hexamethoxybiphenyl Derivatives with Tunable Structural Properties

The structure of 2,2',4,4',5,5'-Hexamethoxybiphenyl is dominated by steric hindrance between the methoxy (B1213986) groups at the 2 and 2' positions. This restricted rotation around the central carbon-carbon single bond makes it a prime candidate for atropisomerism—a form of axial chirality where stereoisomers can be isolated due to a high rotational energy barrier. unacademy.compharmaguideline.com The stability of these atropisomers is directly dependent on the size and nature of the ortho substituents. unacademy.comchiralpedia.com

Future research should focus on creating a library of derivatives to systematically tune these properties:

Varying Ortho Substituents: Replacing the 2,2'-methoxy groups with other alkoxy groups of increasing size (ethoxy, isopropoxy, etc.) to precisely control the rotational barrier.

Introducing Different Functional Groups: Incorporating electronically different groups at the para-positions (e.g., nitro, amino, or carboxyl groups) to study their influence on the biphenyl (B1667301) system's electronic structure without significantly altering the rotational barrier.

Selective Demethylation: Developing methods to selectively remove specific methoxy groups, creating derivatives with new substitution patterns and functionalities.

These studies would allow for the creation of molecules with tailored three-dimensional shapes and electronic properties, which could be valuable as chiral ligands in asymmetric catalysis or as building blocks for complex supramolecular architectures.

Theoretical Prediction and Experimental Verification of New Reactivity Modes

The six electron-donating methoxy groups render the biphenyl core of 2,2',4,4',5,5'-Hexamethoxybiphenyl electron-rich, suggesting a unique reactivity profile. However, the steric bulk of these same groups may shield the aromatic rings from attack. This interplay between electronic activation and steric hindrance presents a fertile ground for investigation.

Future work should combine computational chemistry with experimental studies:

Computational Modeling: Using Density Functional Theory (DFT) to predict the most likely sites for electrophilic aromatic substitution, oxidation, or other reactions. These models can calculate electron density maps and predict reaction energy barriers.

Experimental Validation: Performing reactions under various conditions to test the theoretical predictions. For example, attempting nitration, halogenation, or Friedel-Crafts reactions to see if the predicted regioselectivity holds true.

Exploring Methoxy Group Reactivity: Investigating reactions that target the methoxy groups themselves, such as ether cleavage to produce hydroxyphenols. The relative reactivity of the different methoxy groups (ortho vs. para) could be a key focus.

Comprehensive structure-reactivity studies, similar to those performed on other complex heterocyclic systems, can reveal predictable patterns. semanticscholar.orgresearchgate.net Understanding how to selectively functionalize this crowded molecule would unlock its potential as a versatile chemical intermediate.

Computational Design of Hexamethoxybiphenyl-Based Scaffolds for Specific Interactions

A molecular scaffold is a core structure from which a library of compounds can be derived. nih.gov The rigid, well-defined three-dimensional structure arising from the atropisomerism of 2,2',4,4',5,5'-Hexamethoxybiphenyl makes it an excellent candidate for a novel scaffold in medicinal chemistry and materials science.

Computational design can be employed to explore its potential:

Scaffold Database Development: Incorporating the hexamethoxybiphenyl core into computational databases of molecular frameworks. researchgate.net

Molecular Docking Simulations: Modeling how the rigid, chiral scaffold and its derivatives might fit into the active sites of specific enzymes or receptors. The methoxy groups provide potential hydrogen bond acceptor sites that are fixed in space.

Design of Host-Guest Systems: Using computational simulations to design larger molecules based on the hexamethoxybiphenyl scaffold that can act as hosts for specific guest molecules, leveraging its unique shape and electronic properties for molecular recognition.

Computational modeling allows for the efficient pre-screening of thousands of potential structures, guiding synthetic efforts toward the most promising candidates for applications in drug discovery or materials engineering. mdpi.comresearchgate.net

Contribution to Fundamental Understanding of Biphenyl Structure-Reactivity Relationships

The study of substituted biphenyls is crucial to understanding fundamental concepts in organic chemistry, including steric effects, electronic communication between aromatic rings, and the origins of axial chirality. chiralpedia.comslideshare.net 2,2',4,4',5,5'-Hexamethoxybiphenyl, as a highly and symmetrically substituted example, offers a unique opportunity to probe these principles.

Research on this compound would contribute to a deeper understanding of:

Atropisomerism: By providing a model system where the rotational barrier is very high, it allows for detailed studies of the factors governing the stability and interconversion of atropisomers. unacademy.com The impact of multiple electron-donating groups on the rotational barrier is a specific area of interest. acs.org

Through-Space Interactions: Investigating how the dense cloud of methoxy groups influences the reactivity of the molecule and its ability to interact with other chemical species.

Electronic Effects: Quantifying how six methoxy groups collectively influence the electronic properties of the biphenyl system, compared to less substituted analogues.

By systematically studying the synthesis (7.1), derivatization (7.2), and reactivity (7.3) of this molecule, chemists can refine models that predict the behavior of complex aromatic systems, thereby advancing the foundational knowledge of structure-reactivity relationships.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,2',4,4',5,5'-Hexamethoxybiphenyl |

| 1,2,4-trimethoxybenzene |

| BINAP |

| 2-sulfonylpyrimidines |

| Carbon Dioxide |

| Water |

| Copper |

| Nitric Acid |

| Sulfuric Acid |

| Sodium Chloride |

| Sodium Sulfate |

| Hydrogen |

| Chlorine |

| Ethene |

| Bromoethane |

| Sodium Hydroxide |

| Sodium Bromide |

| Iron(III) Oxide |

| Carbon Monoxide |

| Iron |

| 1,4-pyrazine |

| Quinazoline |

| 1,3,5-triazine |

| 2,4-dimethoxy-6-(methylsulfonyl)-1,3,5-triazine |

| N-benzylmaleimide |

| 4,6-dimethyl-2-(methylsulfonyl)nicotinonitrile |

| 4,6-dimethyl-2-(methylsulfonyl)-3-nitropyridine |

| 2-Methysulfonylbenzothiazole |

| 4,4'-dicarboxy-2,2'-bipyridine |

| 6,6'-dicarboxy-2,2'-bipyridine |

| 4,4'-dinitro-N,N'-dioxide-2,2'-bipyridine |

| mono-N-oxide-2,2'-bipyridine |

| 4,4'-dihydroxamic-2,2'-bipyridine |

Q & A

Q. What are the common synthetic routes for preparing 2,2',4,4',5,5'-Hexamethoxybiphenyl, and what factors influence reaction yields?

Methodological Answer: The synthesis typically employs cross-coupling reactions. For example, a modified Suzuki-Miyaura coupling using 1,2,3-trimethoxy-5-bromobenzene and 3,4,5-trimethoxyphenylboronic acid with Pd(OAc)₂ as a catalyst in a water-acetone solvent system (35°C, 1 h) yields 32% after purification via column chromatography (DCM/ethyl acetate gradient) . Key factors affecting yields include:

- Catalyst loading : Optimal Pd(OAc)₂ stoichiometry (0.128 mmol per 28.8 mmol substrate).

- Purification : Silica gel chromatography with solvent polarity adjustments to isolate the product.

- Reaction time : Extended stirring may improve conversion but risks side reactions.

Q. Which spectroscopic techniques are critical for characterizing 2,2',4,4',5,5'-Hexamethoxybiphenyl?

Methodological Answer:

- ¹H NMR : Confirms methoxy group integration and aromatic proton environments. For example, δ = 6.72 ppm (4H, aromatic), 3.85 ppm (12H, methoxy), and 3.82 ppm (6H, methoxy) .

- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings). In related biphenyls, dihedral angles range from 62.17° to 81.1°, influenced by methoxy substituents .

- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 223 [M⁺] for analogous structures) .

Q. How do methoxy substitution patterns influence solubility and purification?

Methodological Answer:

- Solubility : Methoxy groups enhance polarity, improving solubility in polar aprotic solvents (e.g., DCM, acetone). However, excessive substitution may reduce solubility due to steric hindrance.

- Purification : Gradient elution (e.g., DCM to ethyl acetate) separates by polarity differences. Lower yields (e.g., 32% ) often result from solubility challenges during column chromatography.

Advanced Research Questions

Q. What crystallographic parameters define the molecular conformation of 2,2',4,4',5,5'-Hexamethoxybiphenyl, and how do they compare to analogs?

Methodological Answer: Key parameters include:

- Dihedral angles : Methoxy groups induce torsional strain. For example, 2,2',4,4',5,5'-hexamethoxybiphenyl exhibits a dihedral angle of ~81.1° between aromatic rings, compared to 62.17° in 5,5′-dichloro-2,2′-dimethoxybiphenyl .

- Methoxy group orientation : Coplanar (4.22°) vs. twisted (18.82°) arrangements influence π-π stacking and crystal packing .

Experimental Design : Use single-crystal X-ray diffraction with refinement software (e.g., SHELXL) to model atomic positions and thermal displacement parameters.

Q. How can researchers resolve contradictions between computational models and experimental data on torsional flexibility?

Methodological Answer:

- Cross-validation : Compare DFT-calculated torsional energy profiles with experimental X-ray or NMR data. For example, discrepancies in methoxy group planarity may arise from crystal packing forces vs. gas-phase calculations.

- Dynamic NMR : Analyze temperature-dependent spectra to assess rotational barriers in solution.

- Neutron diffraction : Resolves hydrogen atom positions for accurate conformational analysis in crystalline states.

Q. What methodological considerations apply when studying environmental persistence of methoxy-substituted biphenyls vs. halogenated analogs?

Methodological Answer:

- Degradation assays : Compare photolytic/hydrolytic stability under UV light (λ = 254 nm) or acidic/basic conditions. Methoxy groups are less persistent than chlorine in PCBs but more resistant to microbial degradation .

- Toxic equivalency factors (TEFs) : Adapt PCB risk assessment frameworks , but note methoxy groups reduce Ah-receptor binding affinity compared to coplanar PCBs.

- Analytical methods : Use GC-MS with electron capture detection (ECD) for trace analysis, validated against certified reference materials (e.g., EPA 1668C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.